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Compound Name: 3-Pyridinecarboxaldehyde-d4

Cat. No.: B563423 Get Quote

An In-Depth Technical Guide to 3-Pyridinecarboxaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Pyridinecarboxaldehyde-d4 is the deuterated form of 3-Pyridinecarboxaldehyde (also

known as Nicotinaldehyde). As a stable isotope-labeled (SIL) compound, its primary application

is in quantitative analytical chemistry, where it serves as an ideal internal standard for mass

spectrometry (MS) and nuclear magnetic resonance (NMR) based assays.[1][2] The

incorporation of four deuterium atoms on the pyridine ring provides a distinct mass shift from its

light counterpart without significantly altering its chemical and physical properties, such as

polarity and chromatographic retention time. This makes it an invaluable tool in

pharmacokinetic studies, metabolic profiling, and clinical diagnostics, allowing for precise and

accurate quantification of the non-deuterated analyte in complex biological matrices.[1][2]

Deuteration can also be used to investigate drug metabolism and pharmacokinetics, as the

substitution of hydrogen with deuterium can affect metabolic pathways.[1]

Chemical Structure and Properties
The chemical structure of 3-Pyridinecarboxaldehyde-d4 consists of a pyridine ring deuterated

at positions 2, 4, 5, and 6, with an aldehyde group at the 3-position.
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Property Value

IUPAC Name
2,4,5,6-tetradeuteriopyridine-3-carbaldehyde[3]

[4]

Synonyms
Nicotinealdehyde-d4, Nicotinic aldehyde-d4, 3-

Formylpyridine-d4[5]

CAS Number 258854-80-7[4]

Molecular Formula C₆HD₄NO[2]

Molecular Weight 111.13 g/mol [2][4]

Canonical SMILES C1=C(C=O)C(=C(N=C1[2H])[2H])[2H]

Physicochemical Properties
Experimental physicochemical data for the deuterated compound is not widely published. The

following tables provide computed properties for 3-Pyridinecarboxaldehyde-d4 and

experimental properties for its non-deuterated analog (CAS 500-22-1), which can be

considered as close approximations.

Table 2.2.1: Computed Physicochemical Properties for 3-Pyridinecarboxaldehyde-d4

Property Value Reference

Exact Mass 111.062220767 Da [4]

XLogP3 0.3 [4]

Hydrogen Bond Donor Count 0 [4]

Hydrogen Bond Acceptor

Count
2 [4]

Rotatable Bond Count 1 [4]

| Topological Polar Surface Area| 30 Å² |[4] |

Table 2.2.2: Experimental Properties of 3-Pyridinecarboxaldehyde (Non-Deuterated Analog)
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Property Value

Appearance Pale Yellow Oil[5]

Boiling Point 78-81 °C @ 10 mmHg

Density ~1.141 g/mL @ 20 °C

Refractive Index ~1.549 @ 20 °C

| Melting Point | ~8 °C |

Chemical Structure Visualization
Caption: Chemical structure of 3-Pyridinecarboxaldehyde-d4.

Synthesis and Manufacturing
A specific, detailed experimental protocol for the synthesis of 3-Pyridinecarboxaldehyde-d4 is

not readily available in peer-reviewed literature. However, a plausible synthetic route can be

derived from established methods for its non-deuterated analog. One common method for

synthesizing 3-Pyridinecarboxaldehyde is the oxidation of 3-methylpyridine (3-picoline).[3]

A potential route for the deuterated compound could involve:

Deuteration of Pyridine: Subjecting pyridine to a strong acid in D₂O at high temperatures can

facilitate H/D exchange at the 2, 4, 5, and 6 positions.

Functionalization: Introducing a methyl group at the 3-position of the deuterated pyridine

ring.

Oxidation: Oxidizing the methyl group to an aldehyde using a suitable oxidizing agent (e.g.,

selenium dioxide or manganese dioxide).

Alternatively, starting with deuterated 3-methylpyridine (3-picoline-d7) and performing a

selective oxidation would also yield the desired product. The final product would require

purification, typically by distillation or column chromatography, and its isotopic purity confirmed

by mass spectrometry and NMR.
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Experimental Protocols
The most critical application of 3-Pyridinecarboxaldehyde-d4 is its use as an internal

standard (IS) in quantitative LC-MS/MS analysis.

Protocol: Quantification of 3-Pyridinecarboxaldehyde in
Plasma using LC-MS/MS
This protocol outlines a general procedure for using 3-Pyridinecarboxaldehyde-d4 as an

internal standard to quantify its non-deuterated analog in human plasma.

1. Preparation of Stock Solutions:

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 3-Pyridinecarboxaldehyde and dissolve

in 10 mL of methanol.

Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of 3-Pyridinecarboxaldehyde-
d4 and dissolve in 1 mL of methanol.

2. Preparation of Calibration Standards and Quality Controls (QCs):

Prepare a series of working solutions of the analyte by serial dilution of the analyte stock

solution with a 50:50 methanol:water mixture.

Spike blank human plasma with the working solutions to create calibration standards at

concentrations ranging from 1 ng/mL to 1000 ng/mL.

Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard

working solution (e.g., at 100 ng/mL).

Vortex mix for 10 seconds.

Add 300 µL of cold acetonitrile to precipitate plasma proteins.
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Vortex mix vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

LC Conditions:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to
95% B over 5 minutes).
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.

MS/MS Conditions (Positive ESI Mode):

Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte
and the internal standard.
Analyte (m/z 108.1 -> 80.1): Precursor ion [M+H]⁺ for 3-Pyridinecarboxaldehyde and a
suitable product ion.
Internal Standard (m/z 112.1 -> 84.1): Precursor ion [M+H]⁺ for 3-
Pyridinecarboxaldehyde-d4 and a corresponding product ion.
Optimize collision energy and other source parameters for maximum signal intensity.

5. Data Analysis:

Integrate the peak areas for both the analyte and the internal standard.

Calculate the peak area ratio (Analyte Area / IS Area).

Construct a calibration curve by plotting the peak area ratio against the nominal

concentration of the calibration standards.

Determine the concentration of the analyte in unknown samples by interpolating their peak

area ratios from the calibration curve.
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Data and Visualizations
Expected Analytical Data

Mass Spectrometry: The key diagnostic feature is the molecular ion peak. In an Electron

Ionization (EI) mass spectrum, the molecular ion (M⁺) for 3-Pyridinecarboxaldehyde-d4 is

expected at m/z 111. In Electrospray Ionization (ESI) in positive mode, the protonated

molecule ([M+H]⁺) would be observed at m/z 112. The +4 Da mass shift compared to the

non-deuterated analog (M⁺ at m/z 107) is used to differentiate and quantify the compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be significantly simplified

compared to the non-deuterated analog. The signals corresponding to the protons at

positions 2, 4, 5, and 6 of the pyridine ring will be absent. The spectrum should primarily

show a singlet for the aldehyde proton (CHO) around δ 10.1 ppm and a singlet for the

remaining proton on the pyridine ring at position 3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all six carbon atoms.

The deuterated carbons will appear as multiplets with attenuated intensity due to C-D

coupling.

Experimental Workflow Diagram
The following diagram illustrates the logical workflow for a typical bioanalytical assay using 3-
Pyridinecarboxaldehyde-d4 as an internal standard.
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Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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